molecular formula C7H3Br2N B1367187 2,6-Dibromobenzonitrile CAS No. 6575-12-8

2,6-Dibromobenzonitrile

Cat. No.: B1367187
CAS No.: 6575-12-8
M. Wt: 260.91 g/mol
InChI Key: KBLLYABRMLFXFZ-UHFFFAOYSA-N
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Description

2,6-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Mode of Action

It’s worth noting that compounds similar to 2,6-dibromobenzonitrile, such as 2,6-dichlorobenzonitrile, have been found to interfere with cellulose synthesis . This interference could potentially lead to changes in the structure and function of the target cells.

Biochemical Pathways

Similar compounds like 2,6-dichlorobenzonitrile have been found to affect the synthesis of cellulose, which is a crucial component of the cell wall in plants . This could potentially lead to downstream effects on plant growth and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromobenzonitrile can be synthesized through the bromination of benzonitrile. One common method involves the reaction of benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, reaction time, and the amount of bromine used. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dibromobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    2,6-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of bromine.

    2,4,6-Tribromobenzonitrile: Contains an additional bromine atom at the 4 position.

    2,6-Difluorobenzonitrile: Fluorine atoms instead of bromine.

Comparison:

Properties

IUPAC Name

2,6-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLLYABRMLFXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506782
Record name 2,6-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-12-8
Record name 2,6-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the research does not delve into the specific mechanisms of action for these compounds, it highlights that the phytotoxic properties of substituted benzonitriles differ from those of benzoic acids and phenoxyalkylcarboxylic acids []. This suggests that the benzonitrile moiety itself plays a crucial role in the observed phytotoxicity.

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